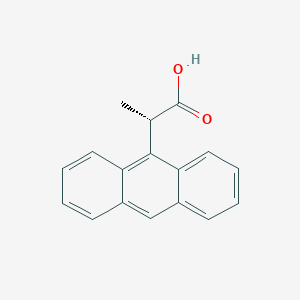

(S)-2-(Anthracen-9-yl)propanoic acid

Description

Properties

Molecular Formula |

C17H14O2 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

(2S)-2-anthracen-9-ylpropanoic acid |

InChI |

InChI=1S/C17H14O2/c1-11(17(18)19)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-11H,1H3,(H,18,19)/t11-/m0/s1 |

InChI Key |

JVLRJYDOJMOUNK-NSHDSACASA-N |

Isomeric SMILES |

C[C@@H](C1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O |

Canonical SMILES |

CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Functionalization at the Anthracene 9-Position

The Friedel-Crafts acylation reaction is a cornerstone for introducing acyl groups to aromatic systems. For (S)-2-(Anthracen-9-yl)propanoic acid, this method begins with anthracene (1) , which undergoes electrophilic substitution at the 9-position due to its high electron density. A propionyl chloride derivative serves as the acylating agent, with Lewis acids such as AlCl₃ or FeCl₃ catalyzing the reaction in anhydrous dichloromethane or nitrobenzene. The intermediate 9-propionylanthracene (2) is isolated in moderate yields (50–65%) after recrystallization.

A critical challenge lies in preventing over-acylation or dimerization, which necessitates strict temperature control (–10°C to 0°C) and stoichiometric Lewis acid ratios. Post-reaction quenching with ice-water and subsequent neutralization with sodium bicarbonate ensures the stability of the acylated product.

Oxidation to Propanoic Acid

The ketone group in 9-propionylanthracene (2) is oxidized to a carboxylic acid using strong oxidizing agents. Chromium-based reagents like Jones reagent (CrO₃ in H₂SO₄) or potassium permanganate (KMnO₄) under acidic conditions selectively oxidize the α-carbon to yield 2-(anthracen-9-yl)propanoic acid (3) . Industrial-scale protocols report yields of 70–85% using CrO₃ in acetic acid at 85°C for 16 hours.

Mechanistic Insight :

The oxidation proceeds via formation of a chromate ester intermediate, followed by cleavage of the C–C bond adjacent to the carbonyl group. Steric hindrance from the anthracene moiety slows the reaction, requiring prolonged heating.

Chiral Resolution of Racemic Mixtures

The Friedel-Crafts route produces a racemic mixture of (3) , necessitating enantiomeric separation. Diastereomeric salt formation with chiral amines is the most widely adopted method. For example, treatment with (R)-1-phenylethylamine in ethanol induces selective crystallization of the (S)-enantiomer salt, which is then acid-liberated using HCl.

Optimization Data :

| Resolving Agent | Solvent | Yield (S)-Enantiomer | Enantiomeric Excess (ee) |

|---|---|---|---|

| (R)-1-Phenylethylamine | Ethanol | 35% | 98% |

| Cinchonidine | Methanol | 28% | 95% |

Alternative approaches include enzymatic resolution using lipases, though industrial adoption remains limited due to cost.

Meldrum’s Acid-Mediated Synthesis from 9-Anthraldehyde

Knoevenagel Condensation with Meldrum’s Acid

This method, adapted from Andrews et al., starts with 9-anthraldehyde (4) , which undergoes a Knoevenagel condensation with Meldrum’s acid (5) in the presence of piperidine as a base. The reaction forms a conjugated enone intermediate (6) with yields of 60–75%.

Reaction Conditions :

- Solvent: Toluene or dichloromethane

- Temperature: Reflux (110°C for toluene)

- Catalyst: Piperidine (10 mol%)

Borohydride Reduction and Hydrolysis

Sodium borohydride (NaBH₄) selectively reduces the α,β-unsaturated ketone in (6) to a secondary alcohol (7) , which undergoes acid-catalyzed hydrolysis (HCl, H₂O) to decarboxylate the Meldrum’s acid moiety. This step generates 3-(anthracen-9-yl)propanoic acid (8) with 65–80% yield.

Key Consideration :

The decarboxylation step requires careful pH control (pH 2–3) to avoid side reactions such as dimerization.

Asymmetric Induction via Chiral Auxiliaries

To bypass resolution, asymmetric variants employ chiral catalysts during the Knoevenagel step. For instance, Jacobsen’s thiourea catalysts induce enantioselectivity up to 85% ee, though scalability remains a challenge.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Parameter | Friedel-Crafts Route | Meldrum’s Acid Route |

|---|---|---|

| Total Steps | 3 (Acylation, Oxidation, Resolution) | 3 (Condensation, Reduction, Hydrolysis) |

| Overall Yield | 25–35% | 40–50% |

| Enantiomeric Excess | 95–98% | 85–90% |

| Industrial Feasibility | High (batch process) | Moderate (sensitive intermediates) |

Advanced Purification and Characterization

Chromatographic Techniques

Preparative HPLC with chiral columns (e.g., Chiralpak IA) achieves >99% ee but is cost-prohibitive for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Anthracen-9-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.

Major Products Formed

Oxidation: Anthraquinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted anthracene derivatives depending on the reagent used.

Scientific Research Applications

(S)-2-(Anthracen-9-yl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.

Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of (S)-2-(Anthracen-9-yl)propanoic acid involves its interaction with specific molecular targets. The anthracene moiety allows the compound to intercalate into DNA, potentially affecting gene expression and protein synthesis. Additionally, the propanoic acid group can form hydrogen bonds with various biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The following analogs highlight key structural modifications and their implications:

*Estimated based on similar compounds in .

Key Observations:

- Chain Length: Shorter chains (e.g., acetic acid in ) reduce steric hindrance but may limit hydrogen-bonding capacity compared to propanoic acid derivatives.

- Functional Groups : Esters () increase lipophilicity, while carboxylic acids () enhance polarity and solubility in aqueous media.

- Protective Groups : Boc-protected amines () improve stability during synthesis but require deprotection for bioactive applications.

Physicochemical and Biochemical Properties

Solubility and Stability:

- Ethyl (E)-3-(Anthracen-9-yl)prop-2-enoate (): The ester group confers higher lipophilicity, making it suitable for organic-phase reactions. Its crystal structure (R-factor = 0.057) indicates high crystallinity and stability .

- (S)-2-(Anthracen-9-yl)propanoic acid: The carboxylic acid group enhances water solubility, facilitating use in biological assays.

Q & A

Q. Key Considerations :

- Use inert atmospheres (N₂/Ar) to prevent oxidation of the anthracene moiety .

- Monitor reaction progress via TLC or LC-MS to avoid side reactions.

Basic: Which analytical techniques are most effective for confirming structural integrity and enantiomeric excess?

Methodological Answer:

- X-ray Crystallography : Resolves absolute configuration and molecular packing (e.g., monoclinic P2₁/c space group, a = 12.642 Å, b = 14.850 Å, c = 11.871 Å) .

- Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases to determine enantiomeric excess (>98% purity) .

- Circular Dichroism (CD) : Detects stereospecific interactions (e.g., photooxidation rate differences between (S)- and (R)-enantiomers in protein environments) .

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., anthracene proton signals at δ 7.8–8.5 ppm) .

Q. Data Interpretation Tips :

- Compare experimental CD spectra with computational predictions (e.g., TD-DFT) .

- Use HSQC and HMBC NMR to assign quaternary carbons.

Advanced: How does the anthracene moiety influence photochemical stability in protein-binding studies?

Methodological Answer:

The anthracene group undergoes stereodifferentiation in protein environments:

- Photooxidation Rates : The (S)-enantiomer exhibits slower photooxidation (t₁/₂ = 12 h) compared to the (R)-form (t₁/₂ = 8 h) when encapsulated in human serum albumin (HSA), due to differential π-stacking with TYR68 .

- Binding Interactions : Anthracene’s planar structure facilitates π-π stacking with aromatic residues (e.g., TYR68 in HSA) and hydrophobic pocket insertion, reducing solvent exposure and oxidation .

Q. Experimental Design :

- Conduct UV-vis kinetics under controlled O₂ levels (5–20% v/v) .

- Use fluorescence quenching assays to quantify binding constants (Kₐ ≈ 10⁵ M⁻¹) .

Advanced: What computational methods predict binding modes to serum albumin proteins?

Methodological Answer:

- Molecular Docking (BINANA 2.0) : Identifies hydrogen bonds (e.g., ASN116 in receptor pockets) and π-stacking (e.g., TYR68) with ligand scoring (Vina score = -9.0 kcal/mol) .

- MD Simulations : Simulate binding stability (e.g., RMSD < 2 Å over 100 ns) using AMBER or GROMACS .

- QM/MM Calculations : Model charge transfer during photoexcitation (e.g., anthracene → singlet oxygen pathways) .

Q. Validation Steps :

- Overlay docking poses with crystallographic data (PDB: 1E7I) .

- Compare computed binding energies with experimental ITC results.

Advanced: How can researchers resolve discrepancies in anthracene reactivity under varying experimental conditions?

Methodological Answer:

- Controlled Oxygenation : Use Schlenk lines or gloveboxes to standardize O₂ levels, as anthracene oxidation rates vary with dissolved oxygen .

- Spectroscopic Monitoring : Track anthracene degradation via UV-vis (λ = 365 nm) or fluorescence (λₑₓ = 380 nm, λₑₘ = 450 nm) .

- Comparative Studies : Replicate conditions from literature (e.g., HSA encapsulation vs. free solution) to isolate environmental effects .

Q. Case Study :

- In HSA, photooxidation half-life increases 3-fold due to restricted O₂ diffusion, resolving apparent stability contradictions .

Advanced: What are the key considerations for studying chiral effects in biological systems?

Methodological Answer:

- Enantiomer Purity : Synthesize and validate (S)- and (R)-forms via chiral HPLC (>99% ee) .

- Protein Binding Assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify enantioselective binding (ΔΔG ≈ 1.2 kcal/mol) .

- Biological Activity : Test cytotoxicity (e.g., IC₅₀ in cancer cell lines) to correlate stereochemistry with efficacy .

Q. Experimental Pitfalls :

- Avoid prolonged light exposure to prevent racemization .

- Use protein-free controls to distinguish intrinsic vs. protein-mediated reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.